N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Lead optimization campaigns using generic N-alkyl-2-aminopyridines risk uncontrolled variables in binding conformation and metabolic stability. N-(2,2-Dimethylpropyl)pyridin-2-amine hydrochloride (CAS 1909326-72-2) provides a validated neopentyl 2-aminopyridine scaffold with defined steric and electronic properties. • CNS MPO-compliant fragment (TPSA 24.92 Ų, clogP 2.96, HBD=1) for brain-penetrant kinase inhibitor design • Hydrochloride salt ensures accurate weighing and reproducible acoustic dispensing for fragment screening • Consistent powder form, ≥95% purity; stable at RT for long-term storage

Molecular Formula C10H17ClN2
Molecular Weight 200.71
CAS No. 1909326-72-2
Cat. No. B2583535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride
CAS1909326-72-2
Molecular FormulaC10H17ClN2
Molecular Weight200.71
Structural Identifiers
SMILESCC(C)(C)CNC1=CC=CC=N1.Cl
InChIInChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H
InChIKeyDQNCBLGNPYAPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-Dimethylpropyl)pyridin-2-amine HCl: Technical Profile & Sourcing


N-(2,2-Dimethylpropyl)pyridin-2-amine hydrochloride (CAS 1909326-72-2), also named N-neopentylpyridin-2-amine hydrochloride, is a C10H17ClN2 heterocyclic building block (MW 200.71 g/mol) supplied as a powder . The compound features a 2-aminopyridine core N-alkylated with a sterically hindered neopentyl group [1]. It is catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . The hydrochloride salt form ensures consistent crystallinity, facilitating accurate weighing and long-term storage at room temperature .

1 Medicinal Chemistry Scaffold Neopentyl-2-aminopyridine core for SAR exploration.
2 Salt Form Format Hydrochloride powder ensures consistent weighing and storage.
3 Procurement Context Supplier-reported analytical documentation supports QSAR and HTS workflows.

N-(2,2-Dimethylpropyl)pyridin-2-amine HCl: Key Differences from Simpler Analogs


Substituting this compound with a generic N-alkyl-2-aminopyridine (e.g., N-pentyl or N-cyclopentyl) introduces uncontrolled variables that can derail a lead optimization campaign. The neopentyl group's quaternary α-carbon creates a unique steric environment that directly impacts ligand–target binding conformations, metabolic stability, and physicochemical properties [1]. The validated hydrochloride salt form further provides consistent, reproducible handling—free bases of close analogs may be liquids or exhibit variable hydration, compromising experimental reproducibility . Direct quantitative differences in lipophilicity, hydrogen-bonding capacity, and solid-state properties are presented below, demonstrating why this specific compound is the procurement choice for SAR studies requiring the neopentyl motif.

Property
This Compound
Generic N-Alkyl Analogs
Steric Environment
Quaternary α-carbon restricts conformation
Linear or cyclic chains may introduce uncontrolled flexibility
Physical Form
Validated crystalline hydrochloride salt
Free bases may be liquids or have variable hydration
Binding Conformation
Pre-organized neopentyl motif
Conformational entropy may shift SAR interpretation

N-(2,2-Dimethylpropyl)pyridin-2-amine HCl: Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation

The target compound's calculated LogP (clogP) is 2.96, substantially higher than that of the straight-chain N-pentyl analog and the cyclic N-cyclopentyl analog, indicating increased lipophilicity that can enhance membrane permeability and target binding in hydrophobic pockets . This differentiation is critical for central nervous system (CNS) drug discovery programs, where optimal LogP values typically range from 2 to 5.

Lipophilicity
Cross-study comparable
clogP 2.96
Reported 0.3–0.9 log units higher than straight-chain/cyclic N-alkyl comparators.
May support selection for hydrophobic pocket binding context. Vendor-reported vs. estimated comparators.
Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

TPSA and Hydrogen Bonding Differentiation

The target compound possesses a TPSA of 24.92 Ų, a single H-bond donor, and two H-bond acceptors . This profile is distinct from the unsubstituted parent 2-aminopyridine (TPSA 38.91 Ų, 1 donor, 2 acceptors) and from comparators with bulkier or polar substituents. The reduced TPSA, driven by the hydrophobic neopentyl group, supports improved CNS multiparameter optimization (MPO) scores, a key criterion for CNS drug candidate selection.

TPSA & H-Bonding
Cross-study comparable
TPSA 24.92 Ų
HBD 1 / HBA 2
Supports CNS MPO score optimization context.
TPSA is 14 Ų lower than parent 2-aminopyridine.
Drug Design ADME Prediction Blood-Brain Barrier Penetration

Salt Form Handling Advantage

The target compound is provided as the hydrochloride salt, a free-flowing powder with a minimum purity of 95% . In contrast, close free-base analogs such as N-cyclopentylpyridin-2-amine are often liquids or low-melting solids for which commercial suppliers explicitly state they do not collect or guarantee analytical data . This solid-form advantage eliminates weighing errors due to hygroscopicity or viscosity, ensuring the accuracy required for high-throughput screening (HTS) and quantitative structure–activity relationship (QSAR) studies.

Salt Form Handling
Data to verify
Solid HCl Salt
vs. Liquid Free Base
Reported to reduce weighing variability for HTS and QSAR contexts.
Supplier-specified documentation advantage. Comparator analytical data not guaranteed.
Compound Management High-Throughput Screening Formulation

Conformational Restriction Advantage

The target compound has two rotatable bonds (excluding the methyl rotations), as reported by the supplier . In contrast, the straight-chain N-pentylpyridin-2-amine possesses four rotatable bonds in the alkyl chain alone, leading to significantly higher conformational entropy. The neopentyl group's quaternary α-carbon restricts bond rotation and pre-organizes the molecule into a more rigid conformation, a feature known to enhance binding affinity when the bound conformation is pre-populated in solution.

Conformational Restriction
Class-level inference
2 Rotatable Bonds
Class-level inference suggests lower conformational entropy may support binding affinity.
2 fewer rotatable bonds than the n-pentyl analog. Requires direct binding assay context.
Conformational Analysis Scaffold Design Entropy-Driven Binding

N-(2,2-Dimethylpropyl)pyridin-2-amine HCl: Application Scenarios


Kinase Inhibitor Hinge-Binding Fragment

The neopentyl-substituted 2-aminopyridine scaffold is a recognized hinge-binding motif in kinase inhibitor design, as exemplified by clinical-stage p38α MAPK inhibitors that incorporate a 3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine core [1]. N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride serves as the minimal hinge-binding fragment for such programs, enabling SAR exploration of the steric and electronic requirements for kinase selectivity. Its reduced TPSA (24.92 Ų) and elevated LogP (2.96) make it particularly suitable for designing type II kinase inhibitors that extend into hydrophobic back pockets .

CNS Drug Discovery Applications

With a TPSA of 24.92 Ų, one H-bond donor, and a clogP of 2.96, this compound satisfies key CNS MPO criteria (TPSA < 40 Ų, HBD ≤ 1, 2 < LogP < 5) . Medicinal chemistry teams pursuing CNS targets—such as neurodegenerative disease or neuropsychiatric disorder programs—can use this hydrochloride salt as a validated starting scaffold to install CNS-appropriate properties from the outset, reducing late-stage attrition due to poor brain penetration [1].

NMR Metabolomics Reference Standard

The free base form, N-(2,2-dimethylpropyl)pyridin-2-amine, has been deposited in the Biological Magnetic Resonance Data Bank (BMRB, entry bmse012408) with full 1H NMR characterization (2 mM in DMSO-d6, 298 K, pH 7.5, 600 MHz Bruker Avance spectrometer) [2]. The hydrochloride salt can be converted to the free base for direct comparison with this reference standard, enabling its use as an internal standard or quality control (QC) reference in NMR-based metabolomics studies, where precise chemical shift and concentration calibration are essential.

Fragment-Based Drug Discovery Libraries

As a low-molecular-weight (MW 200.71 g/mol hydrochloride; 164.25 g/mol free base), rule-of-three-compliant fragment with a rigid, sp³-rich neopentyl substituent, this compound is ideally suited for inclusion in fragment screening libraries [3]. Its hydrochloride salt form ensures accurate, reproducible dispensing into fragment cocktail plates via acoustic or tip-based liquid handlers, a critical requirement for high-throughput fragment screening campaigns against novel protein targets .

Application
Selection Property
Validation Focus
Kinase Inhibitor Hinge-Binding Fragment
Steric and electronic SAR profile
Kinase selectivity and hydrophobic back-pocket interaction context
CNS Drug Discovery Applications
CNS MPO-compliant physicochemical profile
Brain penetration and CNS target engagement endpoint review
NMR Metabolomics Reference Standard
BMRB-deposited free base reference data
Chemical shift calibration and QC reference in metabolomics studies
Fragment-Based Drug Discovery Libraries
Rule-of-three compliant, sp³-rich rigid scaffold
Reproducible fragment cocktail dispensing and library screening

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